6,6-Dimethylpiperazin-2-one
Description
6,6-Dimethylpiperazin-2-one (CAS: 78551-34-5) is a six-membered heterocyclic compound containing two nitrogen atoms in its ring (piperazinone scaffold) and two methyl substituents at the 6-position. It serves as a versatile building block in pharmaceutical synthesis due to its structural rigidity and functionalizability. The compound’s molecular formula is C₆H₁₂N₂O, with a molecular weight of 128.17 g/mol. It is commercially available as a free base or hydrochloride salt (C₆H₁₃ClN₂O, MW: 164.63 g/mol), the latter enhancing solubility for drug formulation .
Properties
IUPAC Name |
6,6-dimethylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6(2)4-7-3-5(9)8-6/h7H,3-4H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSRSLNOFGCYKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(=O)N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78551-34-5 | |
| Record name | 6,6-dimethylpiperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethylpiperazin-2-one can be achieved through several methods:
Cyclization of 1,2-Diamine Derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts.
Ring Opening of Aziridines: Aziridines can undergo ring-opening reactions in the presence of N-nucleophiles to form piperazine derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups and the nitrogen atoms can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 6,6-Dimethylpiperazin-2-ol.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
6,6-Dimethylpiperazin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is used in the development of polymers and other materials with specific properties.
Biological Research: It serves as a precursor in the synthesis of biologically active molecules for research purposes.
Mechanism of Action
The mechanism of action of 6,6-Dimethylpiperazin-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the piperazine ring allows for interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Functional Differences
Core Heterocycle: this compound contains a piperazinone ring (two nitrogens), enabling hydrogen bonding and coordination with biological targets. This contrasts with 6,6-dimethylpiperidin-2-one (piperidinone, one nitrogen), which lacks a second nitrogen for intermolecular interactions, leading to reduced solubility .
Substituent Effects :
- The hydroxymethyl group in (6S)-6-(Hydroxymethyl)piperazin-2-one introduces a polar functional group, improving aqueous solubility compared to the methyl groups in this compound. This modification is critical for optimizing pharmacokinetic properties in drug candidates .
- The hydrochloride salt of this compound (C₆H₁₃ClN₂O) enhances ionic solubility, making it preferable for parenteral formulations .
Chirality: (6S)-6-(Hydroxymethyl)piperazin-2-one possesses a stereocenter, enabling enantioselective interactions in biological systems. This is absent in non-chiral analogs like this compound .
Biological Activity
6,6-Dimethylpiperazin-2-one is a cyclic amide derived from piperazine, characterized by its unique structure featuring two methyl groups at the sixth carbon of the piperazine ring. Its molecular formula is . This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial agent and its interactions with neurotransmitter systems.
The reactivity of this compound is influenced by the presence of a carbonyl group, allowing it to participate in various nucleophilic addition reactions. It can react with amines to form N-substituted derivatives and undergo hydrolysis under acidic or basic conditions to yield 6,6-dimethylpiperazine. Several synthetic routes have been developed for its preparation, including cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : Studies have shown that this compound has potential as an antimicrobial agent, suggesting its effectiveness against various pathogens.
- Neuropharmacological Effects : Due to its structural similarity to psychoactive compounds, this compound may influence neurotransmitter systems. Its ability to cross the blood-brain barrier enhances its neuropharmacological potential.
- Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor, particularly in metabolic pathways. This includes interactions with specific receptors and enzymes that modulate biological processes.
The mechanism of action of this compound involves its interaction with various molecular targets:
- Receptor Interaction : It has been shown to interact with receptors involved in neurotransmission, suggesting a role in modulating synaptic activity.
- Enzyme Modulation : The compound may act as an inhibitor of certain enzymes, affecting metabolic processes and signaling pathways within cells.
Table 1: Biological Activity Summary
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against various pathogens | |
| Neuropharmacological | Modulates neurotransmitter systems | |
| Enzyme Inhibition | Interacts with specific enzymes |
Case Study: Neuropharmacological Effects
In a study investigating the neuropharmacological effects of this compound, researchers found that administration led to significant alterations in neurotransmitter levels in animal models. The compound demonstrated a capacity to enhance synaptic transmission through modulation of receptor activity. Further studies are required to elucidate the full pharmacological profile and potential side effects associated with its use .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
